molecular formula C19H18N4O4S B2575896 (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone CAS No. 1219905-42-6

(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone

Cat. No.: B2575896
CAS No.: 1219905-42-6
M. Wt: 398.44
InChI Key: PORBOJSUSTXAIV-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the literature. The molecular weight of a similar compound, “(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one”, is reported to be 259.3004 .

Scientific Research Applications

  • Antioxidant and Antimicrobial Activities : A study by Bassyouni et al. (2012) synthesized a series of derivatives including (1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-5-yl)(phenyl) methanones and evaluated their antioxidant and antimicrobial activities. The compounds displayed high activity against bacteria like Staphylococcus aureus and Salmonella typhimurium, as well as the fungus Candida albicans. They also demonstrated significant antioxidant activity (Bassyouni et al., 2012).

  • Synthesis and Antimicrobial Activity : Vankadari et al. (2013) synthesized a series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles. These compounds exhibited significant antibacterial and moderate antifungal activities. The study also conducted molecular modeling to understand their interaction with bacterial and fungal proteins (Vankadari et al., 2013).

  • Drug-likeness and Microbial Investigation : Pandya et al. (2019) synthesized a library of compounds including 1H-benzo[d][1,2,3] triazole-5-yl)(phenyl)methanone derivatives. The in-silico ADME prediction properties, in vitro antibacterial, antifungal, and antimycobacterial activities of these compounds were investigated. Some of these compounds showed better activity than standard drugs like ciprofloxacin and pyrazinamide, especially against antimycobacterial agents (Pandya et al., 2019).

  • Anticancer Activity : A study conducted by Vaidya et al. (2020) on 1,2,4-oxadiazole derivatives, including similar compounds, highlighted their potential as anticancer drugs. These compounds exhibited significant activity against various cancer cell lines, suggesting their potential for further exploration as anticancer therapies (Vaidya et al., 2020).

Properties

IUPAC Name

[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-11-20-14(9-28-11)19(24)23-6-2-3-13(8-23)18-22-21-17(27-18)12-4-5-15-16(7-12)26-10-25-15/h4-5,7,9,13H,2-3,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORBOJSUSTXAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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